
2-(2-Bromopyridin-4-yl)-2-oxoacetic acid
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Overview
Description
2-(2-Bromopyridin-4-yl)-2-oxoacetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the oxoacetic acid group. One common method involves the reaction of 2-bromopyridine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the pyridine C-2 position facilitates palladium- or copper-catalyzed coupling reactions. For example:
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Sonogashira Coupling : Reaction with terminal alkynes using Pd/Cu catalysts in 1,4-dioxane yields alkynylated pyridines. A similar system achieved 90% yield for 4-(pyridin-2-yl)but-3-yn-1-ol from 2-bromopyridine and but-3-yn-1-ol under PdCl₂(PPh₃)₂/CuI catalysis .
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Buchwald–Hartwig Amination : Substitution of Br with amines (e.g., NH₃, alkylamines) is feasible under Pd/Xantphos catalysis, forming N-pyridyl derivatives.
Oxidation and Reduction
The α-keto acid group undergoes redox reactions:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the ketone to a secondary alcohol, yielding 2-(2-bromopyridin-4-yl)-2-hydroxyacetic acid.
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Oxidative Decarboxylation : Under basic conditions (e.g., KOH, Δ), the α-keto acid may decarboxylate to form 2-bromoisonicotinaldehyde .
Condensation and Cyclization
The α-keto acid participates in cyclocondensation with nucleophiles:
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Amide Formation : Reacts with amines (e.g., aniline) to form α-keto amides. A palladium-catalyzed system achieved 64% yield for analogous arylglyoxylic amides using 2-bromopyridine and arylglyoxylates .
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Heterocycle Synthesis : Condensation with hydrazines or hydroxylamines generates pyrazole or isoxazole derivatives, respectively.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes substitution:
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Br Replacement : Br can be displaced by alkoxides, thiols, or azides under microwave or thermal conditions. For instance, 2-bromo-5-methoxypyridine reacted with NaN₃ in DMF at 100°C to form 2-azido-5-methoxypyridine .
Metal-Mediated Transformations
Ruthenium or cerium catalysts enable advanced functionalization:
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C–H Activation : Ru(OPiv)₂(p-cymene) catalyzes C-6 heteroarylation of pyridones, suggesting potential for directing-group-assisted C–H bond activation in the pyridine ring .
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Lewis Acid Catalysis : Ce(OTf)₃ promotes Michael additions, relevant for modifying the α-keto acid moiety .
Table 1. Representative Reaction Conditions and Yields
Stability and Handling
Properties
Molecular Formula |
C7H4BrNO3 |
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Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-3-4(1-2-9-5)6(10)7(11)12/h1-3H,(H,11,12) |
InChI Key |
YMNOMVCQCPVFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(=O)O)Br |
Origin of Product |
United States |
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